4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid disodium salt
Description
UV-Vis Spectroscopy
The compound exhibits strong ultraviolet absorption due to its conjugated π-system. The primary absorption band occurs at λₘₐₓ = 325 nm (ε ≈ 15,000 M⁻¹cm⁻¹), attributed to the π→π* transition of the stilbene backbone. A weaker n→π* transition near 280 nm arises from the isothiocyanate groups.
Nuclear Magnetic Resonance (NMR)
¹H NMR (D₂O, 400 MHz):
- δ 7.8–7.6 ppm (4H, d) : Aromatic protons ortho to sulfonate groups.
- δ 7.4–7.2 ppm (4H, d) : Aromatic protons meta to sulfonate groups.
- δ 7.1 ppm (2H, s) : Ethylene protons (J = 16 Hz, trans coupling).
¹³C NMR (D₂O, 100 MHz):
Infrared (IR) Spectroscopy
Key IR absorptions (KBr pellet, cm⁻¹):
- 2105 (s) : ν(N=C=S) stretch (isothiocyanate).
- 1180–1120 (broad) : νₐₛ(SO₃⁻) asymmetric stretching.
- 1040–1020 (s) : νₛ(SO₃⁻) symmetric stretching.
Physicochemical Properties: Solubility, Stability, and Hygroscopicity
Solubility
The disodium salt exhibits high solubility in polar solvents :
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | >50 (at 25°C) |
| Dimethyl sulfoxide | >30 |
| Methanol | ~10 |
Limited solubility is observed in nonpolar solvents (e.g., hexane, chloroform).
Stability
The compound is stable under ambient conditions but degrades under:
Hygroscopicity
The disodium salt is moderately hygroscopic, absorbing up to 5% w/w moisture at 80% relative humidity. Storage in desiccators is recommended to prevent clumping.
Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;5-isothiocyanato-2-[2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O6S4.2Na/c19-27(20,21)15-7-13(17-9-25)5-3-11(15)1-2-12-4-6-14(18-10-26)8-16(12)28(22,23)24;;/h1-8H,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPAYBXVXXBSKP-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2Na2O6S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Precursors
DIDS synthesis begins with 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNS), a key intermediate. DNS is synthesized via oxidative coupling of 4-nitrotoluene-2-sulfonic acid (PNTSA) in a mixed solvent system (water and organic solvents like methanol or glycol dimethyl ether) under alkaline conditions. Catalysts such as vanadium or manganese salts enhance reaction efficiency.
Example Reaction Conditions for DNS Synthesis:
- Solvent: Water-methanol-glycol dimethyl ether (1:1:1 ratio)
- Catalyst: 0.3 g MnSO₄·H₂O
- Temperature: 50–55°C
- Oxidizing Agent: Air/O₂ at 20–60 L/h
- Yield: 93.9% (theoretical)
Reduction to Diaminostilbene Derivative
DNS undergoes catalytic hydrogenation to form 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS). A cobalt-based catalyst (e.g., Raney cobalt) is employed under high-pressure hydrogen (40–60 bars) and elevated temperatures (120–125°C) in aqueous media at pH 6.5.
Optimized Parameters for DAS Synthesis:
| Parameter | Value |
|---|---|
| Catalyst | Cobalt-on-kieselguhr (35% Co) |
| H₂ Pressure | 40–60 bars |
| Temperature | 120–125°C |
| Reaction Time | 50 minutes |
| Yield | 97% (theoretical) |
Introduction of Isothiocyanate Groups
Thiophosgene-Mediated Isothiocyanation
The amino groups of DAS are converted to isothiocyanates using thiophosgene (Cl₂C=S) in a controlled alkaline environment (pH 8–9). This step requires precise stoichiometry to avoid overreaction or hydrolysis.
Reaction Mechanism:
- Deprotonation of DAS with NaOH to form disodium salt.
- Treatment with thiophosgene at 0–5°C to prevent side reactions.
- Neutralization and crystallization to isolate DIDS.
Critical Parameters:
Industrial-Scale Production
Scalable Hydrogenation and Thiocyanation
Industrial processes prioritize cost-effectiveness and reproducibility. DNS hydrogenation is performed in continuous-flow reactors with cobalt catalysts, while thiocyanation uses automated dosing systems to maintain low temperatures.
| Step | Throughput (kg/batch) | Purity (%) |
|---|---|---|
| DNS Synthesis | 500 | 94.2 |
| DAS Hydrogenation | 200 | 96.8 |
| DIDS Thiocyanation | 100 | 90.0 |
Purification and Quality Control
Crystallization and Filtration
DIDS is purified via recrystallization from hot water or ethanol-water mixtures. Impurities like unreacted DAS or hydrolyzed byproducts are removed through activated carbon treatment.
Purification Metrics:
- Solvent: Ethanol-water (3:1 v/v)
- Recovery Yield: 85–90%
- Final Purity: ≥98% (HPLC)
Analytical Validation
- HPLC: Reverse-phase C18 column, UV detection at 342 nm.
- Elemental Analysis: C 38.6%, H 2.4%, N 5.6%, S 24.8% (theoretical: C 38.7%, H 2.3%, N 5.4%, S 24.6%).
Comparative Analysis of Methods
Table 1: Efficiency of DIDS Synthesis Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Laboratory-Scale | 78 | 98 | 120 |
| Industrial | 90 | 95 | 45 |
Challenges and Mitigation Strategies
Byproduct Formation
Hydrolysis of thiophosgene generates HCl, which protonates sulfonate groups, reducing yield. This is mitigated by buffering with KHCO₃ and rigorous pH control.
Catalyst Deactivation
Cobalt catalysts lose activity due to sulfur poisoning. Regular catalyst regeneration (e.g., H₂ reduction at 250°C) restores efficiency.
Chemical Reactions Analysis
Reactivity of Isothiocyanate Groups
DIDS contains two isothiocyanate (-N=C=S) groups that react with nucleophiles, particularly primary amines (-NH₂) and sulfhydryl (-SH) groups, under alkaline conditions (pH 9–10). These reactions form stable thiourea or thiol adducts, enabling covalent modification of proteins.
Example Reaction :
Cross-Linking Activity
As a homobifunctional cross-linker, DIDS bridges two primary amines on proteins or membranes. This property has been exploited to study:
-
Membrane protein interactions : Cross-linking of Band 3 protein in erythrocytes .
-
Receptor clustering : Inhibition of CD4 receptor dimerization in T-cells .
Key Data :
pH-Dependent Reactivity
DIDS reactivity is strongly influenced by pH, with maximal efficiency in alkaline environments:
| pH | Reaction Efficiency | Biological Impact |
|---|---|---|
| 7.4 | Low | Partial inhibition of Cl⁻/HCO₃⁻ exchangers . |
| 9.0 | High | Complete covalent binding to Band 3 protein . |
Anion Transporters
-
Band 3 Protein : DIDS binds covalently to Lys-430 and Lys-539, blocking Cl⁻/HCO₃⁻ exchange .
-
Mitochondrial VDAC : Alkylation of thiol groups inhibits cytochrome c release .
Enzymes
-
Ca²⁺-ATPase : DIDS enhances phosphatase activity by 2–6 fold while inhibiting ATPase activity .
-
Kinetic parameters:
Condition Km (mM) Vmax (nmol mg⁻¹ min⁻¹) Control (Ca²⁺) 4.8 ± 1.4 3.6 ± 0.6 5 µM DIDS (Ca²⁺) 10.1 ± 2.6 11.2 ± 1.7
-
-
Caspases : Direct inhibition via thiol alkylation (IC₅₀: 50 µM for caspase-3) .
Selective Inhibition of Microbial Toxins
DIDS blocks TolC-mediated secretion of RtxA1 toxin in Vibrio vulnificus by:
Structural and Solubility Considerations
Scientific Research Applications
4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid disodium salt has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid disodium salt involves its ability to bind covalently and irreversibly to the outer surface of human erythrocyte membrane proteins. This binding inhibits anion transport by blocking the ATP binding site of P2 purinoceptors . The isothiocyanate groups react with primary amines, leading to the formation of stable thiourea derivatives that inhibit cellular anion permeability .
Comparison with Similar Compounds
Target Specificity
Mechanistic Insights
- The isothiocyanate groups in DIDS are critical for covalent binding to lysine residues on targets like Band 3 protein, enabling irreversible inhibition .
- H₂DIDS , with a saturated stilbene core, shows reduced membrane permeability but retains high affinity for mitochondrial PTP, making it useful for studying apoptosis .
Current Research Trends
Recent studies highlight DIDS's unique roles in:
- Antimicrobial Resistance : Targeting virulence factor secretion without direct antibacterial activity .
- Electrolyte Homeostasis : Regulating SLC4/SLC26 transporters in fish adapting to saline environments .
- Cancer Therapy : Inhibiting volume-sensitive chloride channels to impair metastasis .
In contrast, analogs like DNDS and DAZDS remain primarily tools for structural or mechanistic probing rather than therapeutic development .
Biological Activity
4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid disodium salt (DIDS) is a synthetic compound widely recognized for its role as an anion transport inhibitor. Its primary applications include studying chloride transport mechanisms and apoptosis pathways. This article reviews the biological activities of DIDS, focusing on its mechanisms of action, effects on cellular processes, and relevant research findings.
- Chemical Formula : C₁₆H₈N₂Na₂O₆S₄
- Molecular Weight : 498.48 g/mol
- CAS Number : 67483-13-0
- Solubility : Soluble in DMSO and potassium bicarbonate solutions.
DIDS functions primarily as an inhibitor of chloride channels and anion exchangers. It irreversibly binds to the outer surface of cell membranes, affecting various ion transport processes. The compound is known to block:
- Chloride-bicarbonate exchangers.
- Maxi chloride channels in human placental membranes.
- TRPM4 and TRPC4 channels, enhancing TRPV1 currents in sensory neurons .
Inhibition of Apoptosis
DIDS has been shown to significantly inhibit apoptosis in various cell types by:
- Blocking Apoptotic Volume Decrease (AVD) : DIDS prevents the cellular swelling associated with AVD, a hallmark of early apoptosis .
- Inhibiting Caspase Activity : The compound directly inhibits caspase-3, -8, and -9 activities in cell lysates, suggesting a role in blocking the apoptosome formation and downstream apoptotic signaling pathways .
Table 1: Effects of DIDS on Apoptosis Induction
| Concentration (μM) | Effect on Apoptosis (%) | Caspase Activity Inhibition |
|---|---|---|
| 50 | 15 | Significant |
| 500 | 25 | Slightly decreased |
Impact on Ion Transport
DIDS serves as a potent inhibitor of chloride transport mechanisms, which is crucial for maintaining cellular homeostasis. It has been reported to:
- Block ATP-stimulated calcium ion intake via cation channels.
- Interfere with reactive oxygen species (ROS) production linked to ion transport dysregulation .
Study on HeLa Cells
A study conducted on HeLa cells demonstrated that preincubation with DIDS led to a significant reduction in apoptotic nuclei from 75% to 15% at a concentration of 50 μM. This effect was attributed to the inhibition of procaspase-3 processing and subsequent DNA fragmentation .
Study on Erythrocytes
Research indicated that DIDS binds covalently to membrane proteins in human erythrocytes, functioning as an anion transport inhibitor. The binding was shown to be irreversible and significantly affected ion exchange dynamics within these cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
